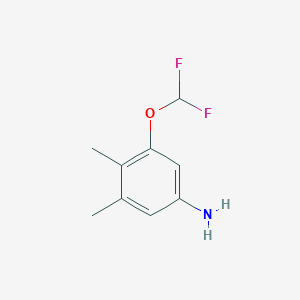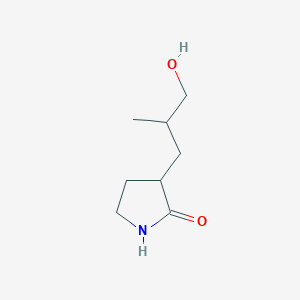
3-(3-Hydroxy-2-methylpropyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Hydroxy-2-methylpropyl)pyrrolidin-2-one is a compound belonging to the class of pyrrolidinones, which are five-membered lactams. Pyrrolidinones are known for their versatile biological activities and are used as lead compounds in the design of bioactive agents
Preparation Methods
The synthesis of 3-(3-Hydroxy-2-methylpropyl)pyrrolidin-2-one can be achieved through several routes. One common method involves the ring contraction and deformylative functionalization of piperidine derivatives . This process includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Industrial production methods often involve the use of specific oxidants and additives to achieve selective synthesis .
Chemical Reactions Analysis
3-(3-Hydroxy-2-methylpropyl)pyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like Cu(II) catalysts and dehydrogenation agents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation of pyrrolidine derivatives can lead to the formation of pyrrolidin-2-ones .
Scientific Research Applications
3-(3-Hydroxy-2-methylpropyl)pyrrolidin-2-one has a wide range of scientific research applications. In medicinal chemistry, it is used as a scaffold for designing novel bioactive compounds . Its derivatives have shown potential in antimicrobial, anti-inflammatory, anticancer, and antidepressant activities . In organic synthesis, it serves as a versatile synthon due to its rich reactivity . Additionally, it has applications in the development of new methods for the synthesis of alkaloids and unusual β-amino acids .
Mechanism of Action
The mechanism of action of 3-(3-Hydroxy-2-methylpropyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with various enzymes and receptors . The presence of the hydroxy group allows for specific interactions with biological molecules, enhancing its bioactivity .
Comparison with Similar Compounds
3-(3-Hydroxy-2-methylpropyl)pyrrolidin-2-one can be compared with other similar compounds such as pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol . These compounds share a similar pyrrolidine ring structure but differ in their functional groups and biological activities. The unique hydroxy group in this compound contributes to its distinct reactivity and bioactivity . This makes it a valuable compound for various applications in medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
3-(3-hydroxy-2-methylpropyl)pyrrolidin-2-one |
InChI |
InChI=1S/C8H15NO2/c1-6(5-10)4-7-2-3-9-8(7)11/h6-7,10H,2-5H2,1H3,(H,9,11) |
InChI Key |
PZQIVYVXAYWZPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1CCNC1=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




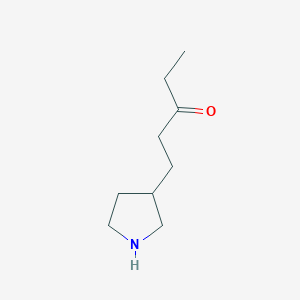
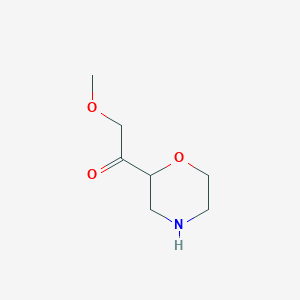
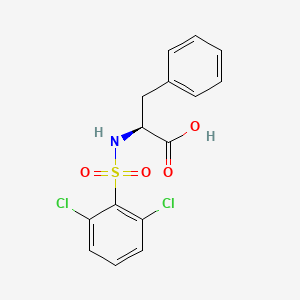
![1-[1-(Methylamino)cyclopentyl]prop-2-en-1-one](/img/structure/B13181250.png)
![Methyl 2,5,5-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13181257.png)


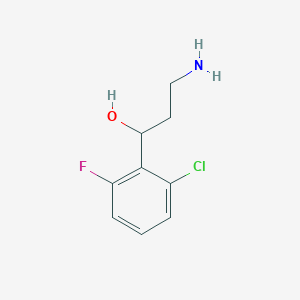
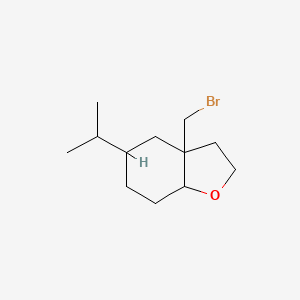
![N-[1-(Aminomethyl)cyclopropyl]propanamide](/img/structure/B13181277.png)
